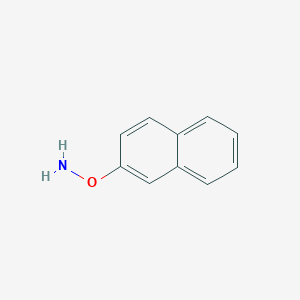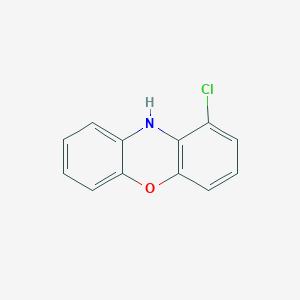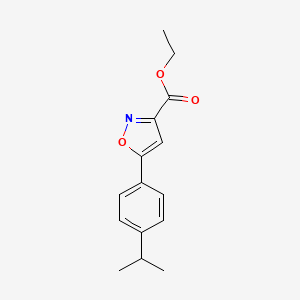
Hydroxylamine, O-2-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-2-naphthalenyl- is an organic compound with the molecular formula C10H9NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-naphthalenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxylamine, O-2-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of hydroxylamine, O-2-naphthalenyl- often involves the Raschig process, which uses ammonia and sodium hypochlorite as starting materials. This method is advantageous due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines under appropriate conditions.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydroxylamine, O-2-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein functions.
Medicine: It is explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers, dyes, and agrochemicals
Mecanismo De Acción
The mechanism of action of hydroxylamine, O-2-naphthalenyl- involves its ability to act as a nucleophile, participating in various chemical reactions. It targets molecular pathways involving nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the presence of the 2-naphthalenyl group, which enhances its stability and reactivity in specific reactions .
Comparación Con Compuestos Similares
Hydroxylamine, O-2-naphthalenyl- can be compared with other hydroxylamine derivatives such as:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share similar reactivity patterns but differ in their substituents, which influence their specific applications and reactivity. Hydroxylamine, O-2-naphthalenyl- is unique due to the presence of the 2-naphthalenyl group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
O-naphthalen-2-ylhydroxylamine |
InChI |
InChI=1S/C10H9NO/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
Clave InChI |
OTOUYZZRZXWUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)







